3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide
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Overview
Description
3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Preparation Methods
The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with cyclohexylamine and a suitable propanamide derivative under controlled conditions . The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling pathways .
Properties
CAS No. |
61872-64-8 |
---|---|
Molecular Formula |
C19H28ClN3O |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C19H28ClN3O/c20-16-6-8-18(9-7-16)23-14-12-22(13-15-23)11-10-19(24)21-17-4-2-1-3-5-17/h6-9,17H,1-5,10-15H2,(H,21,24) |
InChI Key |
INGCUJKECPYNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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